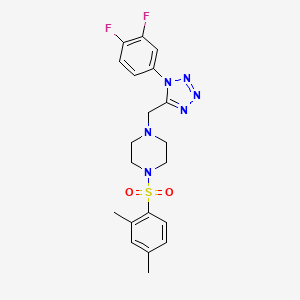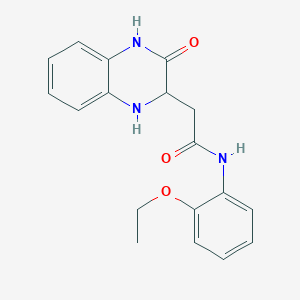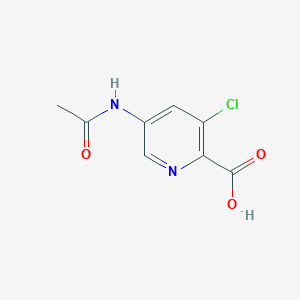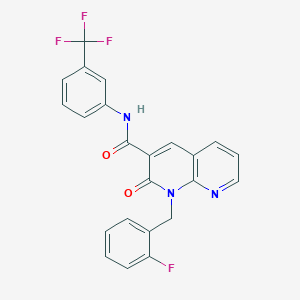![molecular formula C17H21N5O2 B2492514 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2320445-30-3](/img/structure/B2492514.png)
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and related derivatives primarily involves creating complex bicyclic structures that exhibit potential biological activities. For instance, the synthesis of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives demonstrated muscarinic activity, achieved through receptor binding assays, highlighting the compound's potential for pharmacological application (Plate et al., 2000). Similarly, the creation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyridones showcases the versatility and complexity of synthesis strategies applicable to such compounds (Rumbo et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The structural analysis of esters derived from azabicyclo[3.2.1]octanes revealed detailed conformational information, aiding in understanding the 3D arrangement and potential reactivity of the compound (Izquierdo et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are characterized by their specificity and the formation of complex structures. Electrophilic substitution reactions, for example, demonstrate the reactivity of the pyrazole component, leading to the formation of highly specific and potentially biologically active compounds (Erkin & Krutikov, 2011).
科学的研究の応用
Stereoselective Synthesis and Potential as Substance P Antagonists
Stereoselective synthesis techniques have been developed for compounds with complex bicyclic structures, demonstrating the potential for creating substance P antagonists, which are relevant in pain and inflammation management (Rogiers et al., 2001). These synthetic strategies highlight the compound's relevance in designing novel therapeutic agents.
Anti-inflammatory and Antimicrobial Activities
Compounds with pyrazole and pyrimidine cores have shown moderate to potent anti-inflammatory activities, indicating their potential utility in developing new anti-inflammatory agents (Zaki et al., 2006). Additionally, novel azolopyrimidines incorporating pyrazole moieties have demonstrated high antimicrobial activity, especially against Gram-positive and Gram-negative bacteria (Abbas et al., 2017), underscoring the compound's potential in addressing infectious diseases.
Antioxidant Potential
The synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, and their evaluation as antioxidants, suggest the capability of structurally complex molecules in scavenging free radicals and acting as potential antioxidants (Kaddouri et al., 2020). This area of research could be relevant for the compound , indicating its utility in oxidative stress-related conditions.
Applications in Cancer Therapy
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential therapeutic applications of complex heterocyclic compounds in cancer treatment (Rahmouni et al., 2016). The documented anticancer activity against specific cell lines suggests the compound's relevance in oncological research.
特性
IUPAC Name |
6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQWKIBPOLHGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)


![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)




![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)
